3-Bromo-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-5-nitrobenzene-1-sulfonyl chloride is an aryl sulfonyl chloride derivative . It participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes nitration, conversion from the nitro group to an amine, and bromination . The end product is meta, so a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction .Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClNO4S . The InChI key is RCLOBSDZZNLOLF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This is followed by the loss of a proton from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.52 .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Bromo-5-nitrobenzene-1-sulfonyl chloride serves as a pivotal intermediate in the synthesis of various chemical compounds. Its reactivity and structural features make it an essential building block in organic synthesis, contributing to the development of novel materials with enhanced functionalities. A comprehensive review on sulfonamides highlights their wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group, closely related to the structural motif of this compound, underscores the importance of such intermediates in the design and development of new pharmaceuticals (Azevedo-Barbosa et al., 2020).
Environmental Applications
In the realm of environmental science, research on electrochemical processes for water treatment elucidates the role of halogenated compounds, including brominated and chlorinated species. These processes are pivotal for removing organic and inorganic contaminants from water, highlighting the environmental relevance of brominated and chlorinated compounds. The research identifies opportunities and challenges in minimizing the formation of toxic byproducts, which is crucial for ensuring the safety and efficiency of water treatment technologies (Radjenovic & Sedlak, 2015).
Chemical Sensing
Luminescent micelles incorporating brominated compounds have emerged as promising materials for sensing applications, particularly for detecting nitroaromatic and nitramine explosives. These nanostructured materials leverage the unique properties of brominated intermediates to achieve high sensitivity and specificity in detecting hazardous substances. This application underscores the potential of brominated chemical intermediates in developing advanced materials for safety and security applications (Paria et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Mode of Action
The compound interacts with its targets through a free radical reaction . In this process, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The removal of a hydrogen atom from the benzylic position can lead to a variety of biochemical pathways. These include nucleophilic substitution and oxidation . The exact pathway depends on the specific conditions and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathway that is triggered. For example, if the compound undergoes a nucleophilic substitution reaction, it could potentially lead to the formation of new chemical bonds and the creation of different compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Bromo-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules, often modifying their structure and function. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the protein’s activity, stability, and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can form stable sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound can also result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can cause toxic effects, such as cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLOBSDZZNLOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211517-87-1 | |
Record name | 3-bromo-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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